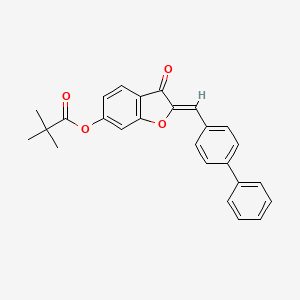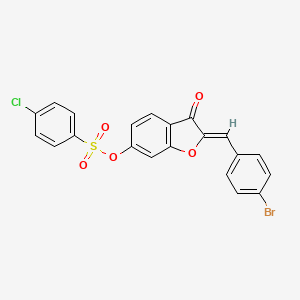![molecular formula C19H22N4 B12201235 3-Phenyl-5-(propan-2-yl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12201235.png)
3-Phenyl-5-(propan-2-yl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5-(propan-2-yl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with phenyl, propan-2-yl, and pyrrolidin-1-yl groups. Its structural complexity and potential biological activities make it a subject of study in medicinal chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(propan-2-yl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common approach includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the desired pyrazolo[1,5-a]pyrimidine derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-(propan-2-yl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine core.
Scientific Research Applications
3-Phenyl-5-(propan-2-yl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(propan-2-yl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl pyridazinones: These compounds share a similar core structure and exhibit comparable biological activities.
2-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride: Another compound with structural similarities, used in early discovery research.
Uniqueness
3-Phenyl-5-(propan-2-yl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H22N4 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-phenyl-5-propan-2-yl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H22N4/c1-14(2)17-12-18(22-10-6-7-11-22)23-19(21-17)16(13-20-23)15-8-4-3-5-9-15/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3 |
InChI Key |
NCQPPOLYXLIGOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12201155.png)
![N-(carboxymethyl)-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine](/img/structure/B12201178.png)
![3-[4-Oxo-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12201182.png)
![6-chloro-N-(4-hydroxyphenethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12201189.png)
![6-[4-(3-Chloro-4-methyl-phenyl)-piperazine-1-sulfonyl]-chromen-2-one](/img/structure/B12201192.png)
![N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B12201195.png)
![2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12201201.png)
![N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12201209.png)
![2-Phenyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B12201211.png)
amine](/img/structure/B12201212.png)
![5-[2-(4-Cyclopropyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetyl]indolin-2-one](/img/structure/B12201213.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B12201222.png)
